Welcome to the BenchChem Online Store!
molecular formula C9H20S B1581570 Methyl n-octyl sulfide CAS No. 3698-95-1

Methyl n-octyl sulfide

Cat. No. B1581570
M. Wt: 160.32 g/mol
InChI Key: AHCJTMBRROLNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04490558

Procedure details

In a 0.3 liter stainless steel stirred autoclave, 37.9 g (0.26 mole) of n-oct-1-yl mercaptan and 20.3 g (0.29 mole) of potassium methylate were dissolved in 120 ml (3.0 moles) of methanol at 20° C., the resulting potassium octane-1-thiolate solution was heated from 20° to 150° C. in the course of 20 minutes under a carbon monoxide pressure of 300 bar, and the mixture was then kept at this temperature for 15 hours. The carbon monoxide consumed during the reaction was replaced continuously, and the pressure was kept constant at 300 bar. The mixture which emerged from the reactor was distilled under atmospheric pressure, and a methanol/methyl formate mixture was separated off and 38.2 g (92% of theory) of n-octyl methyl sulfide was obtained at 110° C./34 mbar.
Name
potassium octane-1-thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
Name
potassium methylate
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C[O-].[K+].CO.[CH2:15]([S-])CCCCCCC.[K+]>>[CH3:15][S:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,4.5|

Inputs

Step One
Name
potassium octane-1-thiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[S-].[K+]
Step Two
Name
Quantity
37.9 g
Type
reactant
Smiles
C(CCCCCCC)S
Name
potassium methylate
Quantity
20.3 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
stainless steel
Quantity
0.3 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The carbon monoxide consumed during the reaction
DISTILLATION
Type
DISTILLATION
Details
was distilled under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
a methanol/methyl formate mixture was separated off

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CSCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.